molecular formula C9H8ClN3O3 B14907417 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide

2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide

Cat. No.: B14907417
M. Wt: 241.63 g/mol
InChI Key: KCAMSUZMDYLJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-oxobenzo[d]oxazole, which can be synthesized from 2-aminophenol and chloroacetyl chloride under basic conditions. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds to 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide include other oxazole derivatives such as:

  • 5-Chloro-2-methoxybenzo[d]oxazole
  • 5-Chloro-2-mercaptobenzoxazole
  • 2-(5-Chlorobenzo[d]oxazol-2-ylamino)ethanol

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetohydrazide

InChI

InChI=1S/C9H8ClN3O3/c10-5-1-2-7-6(3-5)13(9(15)16-7)4-8(14)12-11/h1-3H,4,11H2,(H,12,14)

InChI Key

KCAMSUZMDYLJDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.